2-Amino-5-bromobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

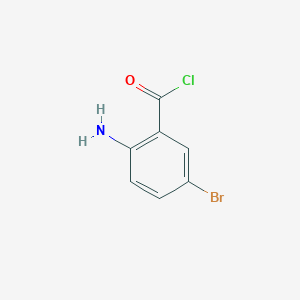

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-bromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLPCEASODOAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromobenzoyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-bromobenzoyl chloride. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates available data to facilitate its use in research and development.

Core Chemical Properties

This compound is a substituted aromatic acyl chloride. While specific experimental data for some of its physical properties are not widely reported, its fundamental chemical characteristics can be summarized.

| Property | Value | Source |

| CAS Number | 1108665-60-6 | [1] |

| Molecular Formula | C₇H₅BrClNO | [1] |

| Molecular Weight | 234.48 g/mol | [1] |

| Appearance | Not definitively reported; likely a solid | - |

| Melting Point | Not definitively reported | - |

| Boiling Point | Not definitively reported | - |

| Solubility | Expected to be soluble in aprotic organic solvents and reactive with protic solvents | - |

Synthesis and Reactivity

Probable Synthesis of this compound

Figure 1. Probable synthetic pathway for this compound.

Experimental Protocol Outline:

A plausible laboratory-scale synthesis would involve the following steps:

-

Reaction Setup: 2-Amino-5-bromobenzoic acid is suspended in an inert solvent such as toluene or dichloromethane in a reaction vessel equipped with a reflux condenser and a means for stirring.

-

Addition of Chlorinating Agent: A molar excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, is added to the suspension. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is heated to reflux and maintained at that temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.[2]

-

Work-up: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The crude this compound is then purified, typically by recrystallization or distillation under high vacuum, although its stability to heat should be considered.

Reactivity:

As an acyl chloride, this compound is expected to be a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack. It will readily react with nucleophiles such as alcohols to form esters, amines to form amides, and water to hydrolyze back to the carboxylic acid.[3] The presence of the amino group on the aromatic ring can influence its reactivity.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its role as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and other pharmacologically active agents. While direct biological activity of this compound is not documented, its derivatives have been investigated for various therapeutic applications.

Role as a Synthetic Intermediate:

Figure 2. General workflow for the utilization of this compound in synthesis.

Derivatives of structurally similar compounds, such as 2-amino-5-chlorobenzophenones, have been synthesized and evaluated for their biological activities, including skeletal muscle relaxant properties.[4][5] It is plausible that this compound could be used in analogous synthetic schemes to produce novel compounds with potential therapeutic value. For instance, N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit the growth of human leukemia cells.[6] This suggests that the 2-aminobenzoyl scaffold is a relevant pharmacophore.

Safety and Handling

As an acyl chloride, this compound should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. Its utility in the synthesis of potentially biologically active compounds makes it a molecule of interest for researchers in medicinal chemistry and drug discovery. The probable synthetic route via chlorination of 2-amino-5-bromobenzoic acid provides a straightforward method for its preparation. Further research into its specific physical properties and reactivity is warranted to fully exploit its potential in organic synthesis.

References

- 1. 1108665-60-6|this compound|BLD Pharm [bldpharm.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arabjchem.org [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 2-Amino-5-bromobenzoyl chloride, a key intermediate in the pharmaceutical industry, particularly in the synthesis of benzodiazepines and other centrally active agents. This document outlines the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory application.

Overview of Synthetic Strategies

The synthesis of this compound predominantly proceeds through the chlorination of its corresponding carboxylic acid, 2-Amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid). The key challenge in this transformation is the presence of the reactive amino group, which can undergo side reactions with common chlorinating agents. The most frequently employed reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is particularly noteworthy as it often leads to the formation of a 2-(sulfinylamino)benzoyl chloride intermediate, which can subsequently be converted to the desired product.

Synthesis via Chlorination of 2-Amino-5-bromobenzoic Acid

The conversion of 2-Amino-5-bromobenzoic acid to this compound is the most direct and widely utilized approach.

Using Thionyl Chloride

The reaction of 2-Amino-5-bromobenzoic acid with thionyl chloride is a common method for the synthesis of this compound. A critical aspect of this reaction is the concurrent reaction of the amino group with thionyl chloride to form a sulfinylamino intermediate (-N=S=O). This intermediate can be isolated or hydrolyzed in a subsequent step to yield the free amino benzoyl chloride.

Reaction Pathway:

Figure 1: Synthesis of this compound from 2-Amino-5-bromobenzoic acid using thionyl chloride, proceeding through a sulfinylamino intermediate.

Experimental Protocol:

A general procedure for the synthesis of an amino benzoyl chloride using thionyl chloride is as follows. It is important to note that specific conditions may need to be optimized for 2-Amino-5-bromobenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Amino-5-bromobenzoic acid in an inert solvent such as toluene.

-

Addition of Thionyl Chloride: Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The reaction mixture should become a clear solution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Work-up (if hydrolysis is desired): The resulting crude 2-(sulfinylamino)-5-bromobenzoyl chloride can be carefully hydrolyzed by the addition of water to yield this compound. This step should be performed with caution as the reaction can be vigorous.

-

Isolation: The final product can be isolated by filtration and purified by recrystallization from a suitable solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromobenzoic Acid | General Knowledge |

| Reagent | Thionyl Chloride (SOCl₂) | [1][2] |

| Solvent | Toluene (or neat) | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2-4 hours | General Knowledge |

| Yield | Typically high, but specific data for this compound is not readily available. | - |

| Purity | Dependent on purification method. | - |

Using Oxalyl Chloride

Oxalyl chloride is another effective reagent for the conversion of carboxylic acids to acid chlorides. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). This method can sometimes offer milder reaction conditions compared to thionyl chloride.

Reaction Pathway:

Figure 2: Synthesis of this compound using oxalyl chloride and a DMF catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-5-bromobenzoic acid in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

-

Addition of Oxalyl Chloride: Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the suspension at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂) and by TLC.

-

Isolation: Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or can be purified by recrystallization if necessary.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromobenzoic Acid | General Knowledge |

| Reagent | Oxalyl Chloride ((COCl)₂) | [4] |

| Catalyst | N,N-Dimethylformamide (DMF) | [4] |

| Solvent | Dichloromethane (DCM) | [4] |

| Reaction Temperature | Room Temperature | [4] |

| Reaction Time | 1-3 hours | General Knowledge |

| Yield | Generally high for this type of reaction. | - |

| Purity | Can be high, depending on the purity of the starting material. | - |

Precursor Synthesis: 2-Amino-5-bromobenzoic Acid

The primary starting material, 2-Amino-5-bromobenzoic acid, is typically synthesized by the bromination of 2-aminobenzoic acid (anthranilic acid).

Reaction Pathway:

References

In-Depth Technical Guide to 2-Amino-5-bromobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-bromobenzoyl chloride, a valuable reagent in organic synthesis and drug discovery. This document consolidates available data on its identifiers, chemical properties, and key safety considerations.

Core Identifiers and Chemical Properties

Table 1: Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1108665-60-6 | BLD Pharm[1] |

| Molecular Formula | C₇H₅BrClNO | BLD Pharm[1] |

| Molecular Weight | 234.48 g/mol | BLD Pharm[1] |

| SMILES Code | NC1=CC(Br)=CC=C1C(Cl)=O | BLD Pharm[1] |

| MDL Number | MFCD18389363 | BLD Pharm[1] |

Note: A definitive IUPAC name, PubChem CID, and EC number for CAS 1108665-60-6 are not consistently reported across major public databases. The information provided is based on supplier data.

Synthesis and Reactivity

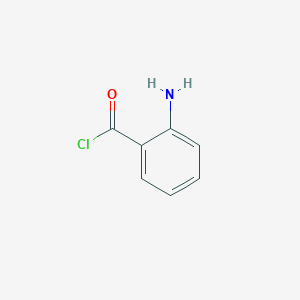

Acyl chlorides, such as this compound, are typically synthesized from the corresponding carboxylic acid. A common method involves the reaction of 2-amino-5-bromobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Proposed Synthesis of this compound:

Caption: Proposed synthesis of this compound.

The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon of the acyl chloride group. This makes it a versatile acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. The presence of the amino and bromo substituents on the aromatic ring can influence the reactivity and provide further sites for chemical modification.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and use of this compound are not extensively documented in publicly available literature. However, general procedures for reactions involving acyl chlorides are well-established.

General Protocol for Acylation using an Acyl Chloride:

-

Dissolution: Dissolve the nucleophile (e.g., an alcohol or amine) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Base: Add a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution to neutralize the HCl byproduct that will be formed.

-

Addition of Acyl Chloride: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is typically quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

Applications in Drug Discovery and Organic Synthesis

While specific examples for this compound are limited in the literature, its structural motifs are present in various biologically active molecules. Benzoyl chloride derivatives are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[3] The amino and bromo functionalities on the aromatic ring of this compound offer opportunities for further derivatization, making it a potentially valuable intermediate for creating libraries of compounds for drug screening. For instance, derivatives of similar compounds, such as N-(2-amino-5-chlorobenzoyl)benzamidoxime, have been investigated for their potential to inhibit the growth of human leukemia cells.[4]

Logical Workflow for the Utility of this compound in Synthesis:

Caption: Synthetic utility of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of structurally related benzoyl chlorides, the following precautions should be taken[5][6][7]:

-

Corrosive: Causes severe skin burns and eye damage.

-

Respiratory Irritant: May cause respiratory irritation.

-

Lachrymator: Substance which increases the flow of tears.

-

Water Reactive: Contact with water may liberate toxic gas (hydrogen chloride).

Handling Recommendations:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Keep away from sources of ignition and moisture.[6]

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

This technical guide is intended to provide a summary of the available information on this compound. Researchers should always consult comprehensive safety data sheets and perform a thorough risk assessment before handling this chemical.

References

- 1. 1108665-60-6|this compound|BLD Pharm [bldpharm.com]

- 2. reddit.com [reddit.com]

- 3. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 4. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Amino-5-bromobenzoyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Amino-5-bromobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal bifunctional reagent in modern organic synthesis, particularly in the construction of heterocyclic scaffolds for pharmaceutical and materials science applications. Its structure, featuring a highly reactive acyl chloride, a nucleophilic amino group, and a versatile bromo substituent, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its reactivity profile with common nucleophiles, detailing reaction mechanisms, experimental conditions, and synthetic outcomes.

Core Reactivity Principles

The reactivity of this compound is governed by the interplay of its three key functional groups. The primary site for nucleophilic attack is the highly electrophilic carbonyl carbon of the acyl chloride. This reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

-

Acyl Chloride: As a derivative of a carboxylic acid, the acyl chloride is the most reactive, with the chloride ion being an excellent leaving group. This facilitates nucleophilic acyl substitution reactions.

-

Amino Group (-NH₂): Positioned ortho to the acyl chloride, the amino group is an electron-donating group (EDG) via resonance. This can slightly decrease the electrophilicity of the carbonyl carbon. However, its more significant role is as an internal nucleophile, enabling intramolecular cyclization reactions to form important heterocyclic systems.

-

Bromo Group (-Br): Located para to the amino group, the bromine atom is an electron-withdrawing group (EWG) through induction and a weak deactivator. It also serves as a crucial handle for post-acylation modifications, such as palladium-catalyzed cross-coupling reactions, though this is outside the scope of this guide's focus on nucleophilic attack at the carbonyl.

The general mechanism for its reaction with nucleophiles is a two-step nucleophilic addition-elimination process, proceeding through a tetrahedral intermediate.

Figure 1: Key functional groups and their electronic influence on the reactivity of this compound.

Reactions with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a fundamental transformation that yields 2-amino-5-bromo-N-substituted benzamides. This reaction is typically rapid and high-yielding, often proceeding at room temperature in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.

Quantitative Data: Amidation Reactions

| Nucleophile (Amine) | Base | Solvent | Conditions | Product | Yield (%) |

| Methylamine | Triethylamine | Dichloromethane | 0°C to RT | 2-Amino-5-bromo-N-methylbenzamide | >90 (Typical) |

| Aniline | Pyridine | THF | RT, 4h | 2-Amino-5-bromo-N-phenylbenzamide | ~85-95 |

| 4-Fluoroaniline | Triethylamine | Acetonitrile | RT, 3h | 2-Amino-5-bromo-N-(4-fluorophenyl)benzamide | High |

| Benzyl Amine | Triethylamine | Dichloromethane | RT, 2h | 2-Amino-N-benzyl-5-bromobenzamide | >90 (Typical) |

| Piperidine | Triethylamine | THF | RT, 2h | (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone | High |

Experimental Protocol: Synthesis of 2-Amino-5-bromo-N-phenylbenzamide

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Addition of Nucleophile: In a separate flask, dissolve aniline (1.05 eq) and pyridine (1.1 eq) in anhydrous THF.

-

Reaction: Add the aniline/pyridine solution dropwise to the stirred solution of the acyl chloride at 0°C (ice bath).

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Isolation: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure amide.

Intramolecular Cyclization: A Gateway to Quinazolinones

The resulting 2-aminobenzamides are valuable precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological activity. The synthesis often involves a condensation reaction with an aldehyde or its equivalent, followed by cyclization and oxidation.

Figure 2: General pathway for the synthesis of quinazolinones from 2-aminobenzamides.

Reactions with O-Nucleophiles (Alcohols & Water)

Reaction with alcohols (alcoholysis) leads to the formation of esters, while reaction with water (hydrolysis) reverts the acyl chloride to the corresponding carboxylic acid. To favor esterification, the reaction must be carried out under anhydrous conditions, typically using the alcohol as the solvent or in an inert solvent with a base like pyridine to neutralize the HCl produced.

Quantitative Data: Esterification Reactions

| Nucleophile (Alcohol) | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| Methanol | Pyridine | Methanol | Reflux, 2h | Methyl 2-amino-5-bromobenzoate | ~90-98[1] |

| Ethanol | Triethylamine | THF (anhydrous) | RT, 5h | Ethyl 2-amino-5-bromobenzoate | High |

| Isopropanol | Pyridine | Dichloromethane | RT, 6h | Isopropyl 2-amino-5-bromobenzoate | Good-High |

| Benzyl Alcohol | DMAP | Acetonitrile | RT, 3h | Benzyl 2-amino-5-bromobenzoate | High |

| Water | (None) | THF/H₂O | RT | 2-Amino-5-bromobenzoic acid | Quantitative |

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate

-

Setup: Suspend this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a condenser.

-

Base Addition: Add pyridine (1.2 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours, monitoring by TLC.

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

-

Isolation: Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester, which can be further purified by column chromatography or recrystallization.

Reactions with S-Nucleophiles (Thiols)

Analogous to alcohols, thiols react with this compound to form thioesters. The reaction is typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. These reactions are generally very efficient.

Quantitative Data: Thioesterification Reactions

| Nucleophile (Thiol) | Base | Solvent | Conditions | Product | Yield (%) |

| Thiophenol | Triethylamine | THF | 0°C to RT, 2h | S-Phenyl 2-amino-5-bromobenzothioate | >90 (Typical)[2] |

| Benzyl Mercaptan | Pyridine | Dichloromethane | RT, 3h | S-Benzyl 2-amino-5-bromobenzothioate | High (Expected) |

| Ethanethiol | Triethylamine | Diethyl Ether | 0°C to RT, 2h | S-Ethyl 2-amino-5-bromobenzothioate | High (Expected) |

Experimental Protocol: Synthesis of S-Phenyl 2-amino-5-bromobenzothioate

-

Setup: Dissolve this compound (1.0 eq) in anhydrous THF in a flask under a nitrogen atmosphere and cool to 0°C.

-

Nucleophile Preparation: In a separate flask, dissolve thiophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.

-

Reaction: Add the thiophenol/base solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction with water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with 1M NaOH, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Isolation: Purify the resulting solid by flash chromatography on silica gel.

Reactions with C-Nucleophiles (Friedel-Crafts Acylation)

This compound can act as an acylating agent in Friedel-Crafts reactions to form carbon-carbon bonds with aromatic compounds, yielding benzophenone derivatives. This reaction requires a Lewis acid catalyst, such as AlCl₃ or ZnCl₂. The presence of the free amino group can complicate the reaction by coordinating with the Lewis acid; therefore, protection of the amino group (e.g., as an amide) is sometimes necessary prior to acylation. However, direct acylation is possible under specific conditions.

Quantitative Data: Friedel-Crafts Acylation

| Aromatic Substrate | Catalyst | Conditions | Product | Yield (%) |

| Benzene | AlCl₃ | CS₂, Reflux | 2-Amino-5-bromobenzophenone | Moderate |

| Toluene | AlCl₃ | 1,2-Dichloroethane | RT | 2-Amino-5-bromo-4'-methylbenzophenone |

| Chlorobenzene | ZnCl₂ | 120-200°C | 2-Amino-5-bromo-x'-chlorobenzophenone | ~56[3] |

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzophenone

-

Setup: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous benzene (acting as both solvent and reactant), add this compound (1.0 eq) portion-wise at 0°C.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours until gas evolution ceases.

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice with concentrated HCl.

-

Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography.

Summary of Synthetic Applications & Workflow

The reactivity of this compound makes it a versatile starting material for a wide array of molecular architectures.

Figure 3: Synthetic pathways originating from this compound.

A typical experimental workflow for utilizing this reagent in a nucleophilic acyl substitution is outlined below.

Figure 4: A generalized workflow for nucleophilic acyl substitution reactions.

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its acyl chloride moiety readily undergoes nucleophilic acyl substitution with a wide range of N-, O-, S-, and C-nucleophiles to produce amides, esters, thioesters, and ketones, respectively, in high yields. Furthermore, the ortho-amino group facilitates subsequent intramolecular cyclizations, providing efficient routes to valuable heterocyclic structures like quinazolinones. This predictable and diverse reactivity profile solidifies its importance as a key intermediate for professionals in chemical research and drug development.

References

Technical Guide on the Stability and Storage of 2-Amino-5-bromobenzoyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoyl chloride is a chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceutical compounds. As a benzoyl chloride derivative, its reactivity is largely dictated by the acyl chloride functional group, which is known for its susceptibility to nucleophilic attack. The presence of an amino group on the benzene ring can also influence its stability and reactivity profile. This guide aims to provide a comprehensive overview of the factors affecting the stability of this compound and to outline the best practices for its storage and handling to ensure its integrity and prevent degradation.

Chemical Stability

The primary mode of degradation for this compound, like other acyl chlorides, is hydrolysis. The electrophilic carbonyl carbon is highly susceptible to attack by water, leading to the formation of the corresponding carboxylic acid, 2-amino-5-bromobenzoic acid, and hydrochloric acid. This reaction is often rapid and can be catalyzed by the presence of acids or bases.

Other factors that can affect the stability of this compound include:

-

Temperature: Elevated temperatures can accelerate the rate of decomposition. Thermal decomposition may lead to the release of hazardous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[1][2]

-

Light: While specific photostability data is not available, compounds with aromatic rings and amino groups can be sensitive to light. Exposure to UV or high-intensity light could potentially lead to degradation.

-

Oxidation: The amino group can be susceptible to oxidation, especially in the presence of strong oxidizing agents.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, strict adherence to proper storage and handling protocols is essential. The following table summarizes the recommended conditions based on information for similar chemical compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is recommended.[1][3] | To minimize the rate of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | To prevent hydrolysis from atmospheric moisture. |

| Container | Keep containers tightly closed.[1][2][4] | To prevent ingress of moisture and air. |

| Incompatible Materials | Avoid contact with water, strong bases, alcohols, and strong oxidizing agents.[1] | To prevent rapid decomposition and hazardous reactions. |

| Handling | Use only under a chemical fume hood.[1][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][4][5] | To avoid inhalation of corrosive vapors and prevent skin and eye contact.[1] |

Experimental Protocols

Specific experimental protocols for the stability testing of this compound were not identified in the reviewed literature. However, a general approach to assessing the stability of a compound of this nature would involve:

-

Forced Degradation Studies: Exposing the compound to various stress conditions (e.g., heat, humidity, light, acidic/basic media, and oxidizing agents) to identify potential degradation products and pathways.

-

Long-Term Stability Studies: Storing the compound under recommended storage conditions for an extended period and monitoring its purity and degradation products at set time points.

-

Analytical Methods: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and identification of degradation products, and Mass Spectrometry (MS) for structural elucidation of impurities.

Logical Workflow for Storage and Handling

The following diagram illustrates a logical workflow for the proper storage and handling of moisture and air-sensitive reagents like this compound.

Caption: Logical workflow for receiving, handling, and storing this compound.

Conclusion

While specific stability data for this compound is not extensively documented, its chemical nature as a benzoyl chloride necessitates careful handling and storage to prevent degradation. The primary concern is its sensitivity to moisture, which leads to hydrolysis. By adhering to the storage conditions outlined in this guide—namely, maintaining a cool, dry, and inert environment—researchers can ensure the integrity of the compound for their synthetic applications. For all applications, it is crucial to refer to the supplier's SDS and to perform appropriate quality control checks.

References

Spectroscopic Profile of 2-Amino-5-bromobenzoyl Chloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-5-bromobenzoyl chloride, a key intermediate in various synthetic applications. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a predictive analysis based on data from structurally analogous compounds. This guide is intended to assist researchers in identifying and characterizing this compound in their synthetic workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including substituted benzoyl chlorides, 2-amino-5-bromobenzoic acid, and other related aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.0 | d | ~8-9 |

| H-4 | 7.4 - 7.6 | dd | ~8-9, ~2-3 |

| H-6 | 7.8 - 8.0 | d | ~2-3 |

| -NH₂ | 4.5 - 5.5 (broad) | s | - |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The amino protons are expected to be broad and their chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 170 |

| C-1 | 120 - 125 |

| C-2 | 148 - 152 |

| C-3 | 118 - 122 |

| C-4 | 138 - 142 |

| C-5 | 115 - 120 |

| C-6 | 135 - 140 |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (acid chloride) | 1750 - 1800 | Strong |

| C=C Stretch (aromatic) | 1550 - 1650 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium to Strong |

The carbonyl (C=O) band in benzoyl chlorides can sometimes exhibit splitting due to Fermi resonance.[1][2]

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 232.9/234.9 | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1). |

| [M-Cl]⁺ | 198/200 | Loss of chlorine radical. Isotopic pattern for Bromine will be present. |

| [M-COCl]⁺ | 170/172 | Loss of the benzoyl chloride group. Isotopic pattern for Bromine will be present. |

| [C₆H₄BrNH₂]⁺ | 171/173 | Fragment corresponding to 4-bromoaniline. |

Ionization method: Electron Ionization (EI). The presence of bromine and chlorine isotopes will result in a characteristic isotopic cluster for the molecular ion and chlorine/bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Typical spectral width: 0-200 ppm.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) and place in an appropriate IR cell.[3]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source (for GC-MS, this occurs after elution from the GC column).

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Acquisition (Electrospray Ionization - ESI for LC-MS):

-

The sample solution is introduced into the ESI source where it is nebulized and subjected to a high voltage, creating charged droplets.

-

Solvent evaporation leads to the formation of gas-phase ions.

-

The ions are then analyzed by the mass spectrometer. Derivatization with benzoyl chloride can be used to improve the analysis of certain small molecules by LC-MS.[4][5]

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Infrared spectra of substituted benzoyl chlorides and benzoyl bromides. Explanation of the anomalous carbonyl band-splittings - Publications of the IAS Fellows [repository.ias.ac.in]

- 3. Benzoyl chloride [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

The Versatile Scaffold: Unlocking the Potential of 2-Amino-5-bromobenzoyl Chloride in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromobenzoyl chloride and its precursor, 2-amino-5-bromobenzophenone, represent a privileged scaffold in medicinal chemistry, serving as a critical starting material for the synthesis of a diverse array of biologically active compounds. Its inherent reactivity and structural features allow for the construction of complex heterocyclic systems, leading to the development of potent modulators of key biological targets. This technical guide explores the significant potential of this scaffold in medicinal chemistry, with a focus on its applications in the development of GABA-A receptor modulators, kinase inhibitors, and other anticancer agents. We provide a comprehensive overview of the synthesis, biological activity, and mechanisms of action of compounds derived from this versatile building block, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways.

A Versatile Precursor for Bioactive Heterocycles

The chemical structure of this compound, featuring an activated acyl chloride, an aniline moiety, and a bromine atom, provides multiple reaction sites for chemical modification and cyclization reactions. This has been extensively exploited in the synthesis of various heterocyclic systems with significant therapeutic potential.

Synthesis of Benzodiazepines: Modulators of GABA-A Receptors

One of the most prominent applications of the 2-aminobenzophenone core, derivable from this compound, is in the synthesis of 1,4-benzodiazepines. These compounds are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which they exert by positively modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4]

A notable example is the synthesis of phenazepam, a potent benzodiazepine drug. The synthesis typically starts from 2-amino-5-bromo-2'-chlorobenzophenone, a close derivative of the title compound.[5] The amino group is first acylated, followed by cyclization to form the characteristic seven-membered diazepine ring.

A Scaffold for Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for drug discovery.[6] The 2-aminobenzoyl scaffold has emerged as a valuable template for the design of potent and selective kinase inhibitors. By incorporating this moiety into various heterocyclic systems, researchers have developed inhibitors targeting key kinases involved in cell cycle regulation and signaling pathways, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Interleukin-2 Inducible T-cell Kinase (ITK).[7][8][9]

-

Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers.[10][11] Derivatives of 2-aminobenzimidazole, which can be synthesized from precursors related to this compound, have shown potent inhibitory activity against Aurora kinases.[7][8]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy.[12] The 2-arylaminopurine scaffold, which can be constructed using 2-aminobenzoyl derivatives, has yielded highly selective CDK2 inhibitors.[7][8][9]

-

ITK Inhibitors: ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway and represents a target for autoimmune diseases and T-cell malignancies.[13][14] Covalent inhibitors of ITK with nanomolar potency have been developed, demonstrating the potential of targeting this kinase for therapeutic intervention.[4]

Building Blocks for Novel Anticancer Agents

Beyond kinase inhibition, the this compound scaffold has been utilized to synthesize a variety of other anticancer agents. The inherent ability to construct diverse heterocyclic systems allows for the exploration of multiple mechanisms of antitumor activity. For instance, derivatives incorporating thiazole and benzofuran moieties have demonstrated significant cytotoxicity against various cancer cell lines.[15][16][17]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative compounds derived from scaffolds related to this compound, highlighting their potency against various biological targets.

Table 1: GABA-A Receptor Modulatory Activity

| Compound/Metabolite | Biological Target | Assay | Activity Metric | Value | Reference(s) |

| Phenazepam | GABA-A Receptor | Electrophysiology in rat cerebellar slices | EC50 (GABA potentiation) | 6.1 nM | [13] |

| 3-Hydroxyphenazepam | GABA-A Receptor | Electrophysiology in rat cerebellar slices | EC50 (GABA potentiation) | 10.3 nM | [13] |

Table 2: Kinase Inhibitory Activity

| Compound Class | Target Kinase | Activity Metric | Value | Reference(s) |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | Ki | Low nM range | [9] |

| 6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide | CDK2 | IC50 | 44 nM | [7][8] |

| 6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino)benzenesulfonamide | CDK1 | IC50 | 86 µM | [7][8] |

| 2-Aminobenzimidazole derivative | Aurora Kinases | IC50 | Sub-µM to low µM range | [7][8] |

| Azaspirooxindolinone derivative (3d) | ITK (in Jurkat cells) | IC50 | 3.58 µM | [18] |

| Azaspirooxindolinone derivative (3d) | BTK (in Ramos cells) | IC50 | 3.06 µM | [18] |

Table 3: Anticancer Activity

| Compound | Cell Line | Activity Metric | Value | Reference(s) |

| 2-(4-bromobenzyl) tethered 4-amino-5,6,7,8-tetrahydrobenzo[13][19]thieno[2,3-d]pyrimidine (7a) | FaDu (Head and Neck) | IC50 | 1.73 µM | [17][20] |

| 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | A-549 (Lung) | IC50 | Low nM range | [15][16] |

| 5-((2-(4-bromobenzoyl)benzofuran-5-yl)methyl)-2-((1-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | HeLa (Cervical) | IC50 | Low nM range | [15][16] |

| 2-amino-8-chloro-5,5-dioxo[10][11][19]triazolo[2,3-b][10][11][19]benzodithiazine (17) | Leukemia SR | log GI50 | -7.67 | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of compounds derived from this compound.

General Synthesis of a 1,4-Benzodiazepine Derivative (Phenazepam Analog)

This protocol is adapted from the established synthesis of phenazepam.[15]

Step 1: Acylation of 2-Amino-5-bromo-2'-chlorobenzophenone.

-

To a solution of 2-amino-5-bromo-2'-chlorobenzophenone (1 mmol) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 mmol).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 mmol) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-chloroacetylated intermediate.

Step 2: Cyclization to the 1,4-Benzodiazepine.

-

Dissolve the N-chloroacetylated intermediate (1 mmol) in a suitable solvent such as ethanol or methanol.

-

Add a solution of ammonia in methanol (7N, excess) and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 1,4-benzodiazepine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[22][23][24]

-

Prepare a reaction buffer specific for the kinase of interest (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well or 384-well plate, add the reaction buffer, the kinase enzyme, and the peptide or protein substrate.

-

Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system with a phosphospecific antibody for detection).

-

Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, this may involve fluorescence, luminescence, or absorbance measurements using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

-

The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by compounds derived from the this compound scaffold.

GABA-A Receptor Modulation

Derivatives of this compound, particularly benzodiazepines, act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, enhancing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and an overall inhibitory effect on the central nervous system.[21][25][26][27]

Caption: GABA-A Receptor Positive Allosteric Modulation by Benzodiazepines.

Aurora Kinase Inhibition and Cell Cycle Arrest

Aurora kinase inhibitors developed from related scaffolds interfere with key mitotic events by blocking the phosphorylation of essential substrates. Inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts chromosome segregation and cytokinesis. Both ultimately lead to cell cycle arrest and apoptosis in cancer cells.[10][11][19]

Caption: Inhibition of Aurora Kinases Leading to Mitotic Arrest.

CDK Inhibition and G1/S Phase Cell Cycle Arrest

CDK2, in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle by phosphorylating the retinoblastoma protein (Rb). This phosphorylation releases the transcription factor E2F, allowing the expression of genes required for DNA replication. Inhibitors derived from the 2-aminobenzoyl scaffold can block the activity of CDK2, preventing Rb phosphorylation and causing cell cycle arrest at the G1/S checkpoint.[7][8][9][12]

Caption: CDK2 Inhibition Leading to G1/S Cell Cycle Arrest.

ITK Inhibition and T-Cell Receptor Signaling

ITK is a key downstream effector of the T-cell receptor (TCR). Upon TCR activation, ITK is recruited to the cell membrane and phosphorylates phospholipase C-gamma 1 (PLCγ1). This initiates a signaling cascade leading to calcium mobilization and activation of transcription factors like NFAT, which are essential for T-cell activation and cytokine production. ITK inhibitors block this phosphorylation step, thereby dampening the T-cell response.[13][14][16][28]

Caption: ITK Inhibition Interrupting T-Cell Receptor Signaling.

Conclusion and Future Directions

This compound and its related precursors have proven to be exceptionally valuable scaffolds in medicinal chemistry. Their synthetic tractability has enabled the development of a wide range of bioactive molecules targeting diverse and important biological pathways. The demonstrated success in generating potent GABA-A receptor modulators and various kinase inhibitors underscores the continued potential of this chemical starting point.

Future research in this area should focus on several key aspects. The exploration of novel heterocyclic systems derived from this scaffold could lead to the discovery of compounds with novel mechanisms of action. Structure-activity relationship (SAR) studies, guided by computational modeling and structural biology, will be crucial for optimizing the potency and selectivity of existing lead compounds. Furthermore, a deeper investigation into the downstream effects and potential off-target activities of these molecules will be essential for their translation into safe and effective therapeutics. The versatility of the this compound core ensures its continued relevance as a cornerstone for the discovery of new medicines to address unmet medical needs.

References

- 1. pnas.org [pnas.org]

- 2. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. youtube.com [youtube.com]

- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro kinase assay [protocols.io]

- 24. In vitro kinase assay [slack.protocols.io:8443]

- 25. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 26. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 27. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

A Technical Guide to 2-Amino-5-bromobenzoyl Chloride Derivatives and Analogues: Synthesis, Applications, and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-amino-5-bromobenzoyl chloride derivatives and their analogues. This class of compounds serves as a crucial scaffold in medicinal chemistry due to its synthetic versatility and its presence in a wide range of pharmacologically active agents. From anticancer therapeutics to central nervous system modulators, the 2-aminobenzoyl core is a foundational element in modern drug discovery. This document details the synthesis, mechanisms of action, and key experimental data associated with these compounds, offering a comprehensive resource for professionals in the field.

Synthesis of Derivatives and Analogues

The 2-aminobenzoyl scaffold is a versatile starting point for the synthesis of numerous heterocyclic systems and other complex molecules. The presence of the amino group, the halogen, and the reactive acyl chloride (or its synthetic equivalents like benzophenones) allows for a multitude of chemical transformations.

Common synthetic strategies involve:

-

Acylation and Amidation: The amino group readily reacts with acyl chlorides or anhydrides to form amides, a common step in building more complex derivatives.[1][2]

-

Friedel-Crafts Acylation: This classic reaction is used to synthesize 2-aminobenzophenone precursors, though it can be complicated by side reactions with the amino group.[3]

-

Palladium-Catalyzed Coupling: Modern cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to attach various aryl or alkyl groups, expanding molecular diversity.[4]

-

Heterocycle Formation: The 2-aminobenzophenone structure is a quintessential precursor for the synthesis of 1,4-benzodiazepines, quinazolines, and acridones.[3][5]

A typical workflow for the development of novel derivatives involves a multi-stage process from initial synthesis to biological evaluation.

Pharmacological Applications and Mechanisms of Action

Derivatives built upon the 2-amino-5-halobenzoyl scaffold exhibit a remarkable range of biological activities, targeting diverse cellular pathways.

Anticancer Activity

Many analogues have been investigated as potent antiproliferative agents. Their mechanisms often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.

-

Topoisomerase Inhibition: Certain tetrahydrobenzo[6][7]thieno[2,3-d]pyrimidine derivatives function as dual inhibitors of Topoisomerase I and II.[6][8] These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, these inhibitors prevent the re-ligation of the DNA backbone, leading to catastrophic DNA strand breaks and triggering apoptosis.[6] Compound 7a from one such study emerged as a potent agent against FaDu cells with an IC50 of 1.73 μM.[8]

-

Phospholipase C (PLC) Inhibition: 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines are another class of potent anticancer agents. Their proposed mechanism involves the inhibition of phosphoinositide phospholipase C (PI-PLC), an enzyme that disrupts phospholipid metabolism, a pathway often dysregulated in cancer.[2]

Protein Kinase Inhibition

Protein kinases are key regulators of cellular signaling and are prime targets in oncology and immunology.

-

Itk Inhibitors: A series of 2-amino-5-[(thiomethyl)aryl]thiazoles were developed as potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (Itk).[9] Itk is a crucial enzyme in the T-cell receptor (TCR) signaling pathway. Its inhibition can modulate T-cell activation and cytokine release (e.g., IL-2), making it a target for autoimmune diseases and T-cell malignancies.[9]

-

p38 MAP Kinase Inhibitors: Analogues of 2-amino-5-chlorobenzophenone have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[5]

Central Nervous System (CNS) Activity

The 2-aminobenzophenone core is famously the synthetic precursor to the 1,4-benzodiazepine class of drugs, which have significant anxiolytic, sedative, and anticonvulsant properties.[3] For instance, 2-amino-5-bromo-2'-chlorobenzophenone is a known precursor and an active metabolite of phenazepam, a potent benzodiazepine drug.[10]

Antimicrobial and Antiparasitic Activity

Analogues of the drug Nitazoxanide, which can feature a 2-amino-thiazole head group, display broad-spectrum activity against anaerobic bacteria and parasites.[11] The mechanism involves the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an essential enzyme in the energy metabolism of these organisms.[11] Additionally, various 2-amino-5-arylazothiazole derivatives have been synthesized and screened for potential antibacterial activity.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields for representative synthetic procedures and biological activity metrics for selected compounds.

Table 1: Synthesis Yields for Selected Derivatives and Intermediates

| Compound/Intermediate Name | Starting Material | Reaction Type | Yield (%) | Reference |

|---|---|---|---|---|

| 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene | 4-bromo-2-bromomethylphenol | Protection (MEMCl) | 98.5% | [12] |

| 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | 2-amino-4-phenylthiazole | Diazo-coupling | 78% | [1] |

| 2-Acetylamino-5-(4-acetylphenylazo)-4-phenylthiazole | 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | Acetylation | 74% | [1] |

| 2-Chloro-N-(2-methylphenyl)acetamide | 2-methylaniline | Acylation | 55-100% (quant.) | [2] |

| 3-Amino-5-benzoyl-2-(2-methyl-benzoylamino)thieno[2,3-b]pyridine | Carbonitrile and Chloroacetamide fragments | Cyclization/Coupling | 20-66% |[2] |

Table 2: Biological Activity of Selected Derivatives

| Compound Class | Specific Analogue | Target/Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Thieno[2,3-d]pyrimidine | Compound 7a | FaDu (HTB-43) Cancer Cells | IC₅₀ | 1.73 µM | [8] |

| Thieno[2,3-d]pyrimidine | Various (7c-7g) | FaDu Cancer Cells | Growth Inhibition @ 10 µM | No significant improvement over parent compound | [6] |

| Benzamidoxime | Chloride-substituted analogues | Jurkat & HL-60RG Leukemia Cells | Growth Inhibition | Dose-dependent; long-lasting at 10 µM | [13] |

| Thieno[2,3-b]pyridine | Compound 5a | HCT116 & MDA-MB-231 Cancer Cells | Growth Inhibition @ 10 µM | >85% | [2] |

| Thieno[2,3-b]pyridine | Compound 7h | HCT116 & MDA-MB-231 Cancer Cells | IC₅₀ | 25-50 nM | [2] |

| Thieno[2,3-b]pyridine | Compound 7i | HCT116 & MDA-MB-231 Cancer Cells | IC₅₀ | 25-50 nM |[2] |

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations cited in the literature.

Protocol 1: Synthesis of an Intermediate for 2-(2-amino-5-bromobenzoyl)pyridine

This protocol describes the protection of 4-bromo-2-bromomethylphenol, a key first step in a multi-stage synthesis.[12][14]

-

Reaction: 4-bromo-2-bromomethylphenol + MEMCl → 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene

-

Reagents and Materials:

-

4-bromo-2-bromomethylphenol (1.0 mol, 263.8 g)

-

Triethylamine (acid scavenger, 2.0 mol, 202.4 g)

-

(2-Methoxyethoxy)methyl chloride (MEMCl, 1.2 mol, 149.5 g)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) (1 L)

-

3L three-necked flask

-

-

Procedure:

-

To a 3L three-necked flask, add 4-bromo-2-bromomethylphenol (1.0 mol) and the aprotic solvent (1 L of DCM or DMF).

-

Add triethylamine (2.0 mol) to the flask.

-

Maintain the temperature at 25°C and add MEMCl (1.2 mol) dropwise to the mixture.

-

After the addition is complete, continue stirring at 25°C for 6 hours.

-

Monitor the reaction completion using HPLC.

-

Once complete, filter the reaction solution to remove the triethylamine salt byproduct.

-

Wash the organic phase several times with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the solution to dryness under reduced pressure to obtain the final product.

-

Protocol 2: General Procedure for Synthesis of 2-Chloroacetamides

This protocol outlines a general method for acylating anilines, a common step in building libraries of amide derivatives.[2]

-

Reaction: Substituted Aniline + Chloroacetyl chloride → 2-Chloro-N-(substituted-phenyl)acetamide

-

Reagents and Materials:

-

Substituted aniline (e.g., 13a-j, 6 mmol, 1 equiv.)

-

Triethylamine (NEt₃, 1 equiv.)

-

Chloroacetyl chloride (1.2 equiv.)

-

Dichloromethane (CH₂Cl₂, 30 mL)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the aniline (1 equiv.) and triethylamine (1 equiv.) in dichloromethane (30 mL) in a flask.

-

Cool the solution to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.2 equiv.) dropwise to the solution over a period of 15 minutes, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for 1 hour.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer sequentially with 2M HCl (2 x 15 mL), water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (15 mL).

-

Dry the organic layer with anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the desired 2-chloroacetamide product, which is often pure enough for subsequent steps without further purification.

-

Conclusion

The this compound scaffold and its analogues represent a privileged structure class in medicinal chemistry. Their synthetic tractability allows for the creation of large, diverse libraries of compounds. The derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-modulating effects. The continued exploration of this chemical space, aided by structure-activity relationship studies and mechanism-of-action investigations, holds significant promise for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological properties of these versatile compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 4. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 5. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 6. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives - Google Patents [patents.google.com]

- 8. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]

Safety and Handling of 2-Amino-5-bromobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-5-bromobenzoyl chloride (CAS No. 1108665-60-6) was publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including other benzoyl chlorides and bromoanilines. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile similar to or greater than these related substances. A comprehensive, substance-specific risk assessment should be conducted before handling.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a corrosive and water-reactive substance, likely causing severe skin burns and eye damage. It may also cause respiratory irritation and could be harmful if swallowed, inhaled, or absorbed through the skin.

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Water-Reactive | - | Contact with water may liberate toxic gas (Hydrogen Chloride) |

Physical and Chemical Properties (Predicted and from Related Compounds)

| Property | Value (Compound) |

| Molecular Formula | C₇H₅BrClNO |

| Molecular Weight | 234.48 g/mol |

| Appearance | Likely a solid (powder or crystals) |

| Flash Point | > 110 °C (> 230 °F) (4-Bromobenzoyl chloride)[1] |

| Specific Gravity | ~1.666 (3-Bromobenzoyl chloride) |

Handling and Storage

Strict adherence to safety protocols is essential when working with this compound.

3.1. Engineering Controls:

-

Work exclusively in a certified chemical fume hood with good ventilation.

-

Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][3][4]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

-

Wear appropriate protective clothing to prevent skin exposure.[3]

-

-

Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge.[4]

3.3. Handling Procedures:

-

Avoid all personal contact, including inhalation.[5]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Avoid the formation of dust.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.

-

WARNING: To avoid a violent reaction, ALWAYS add the material to water slowly and cautiously; NEVER add water to the material. [5]

3.4. Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Keep containers tightly closed and protected from moisture.

-

Store away from strong oxidizing agents, bases, alcohols, and water.[1]

Emergency Procedures

4.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

4.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or a foam extinguisher.

-

Unsuitable Extinguishing Media: Do NOT use water, as it will react with the substance to produce toxic and corrosive hydrogen chloride gas.

-

Specific Hazards: Thermal decomposition can produce carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[2][3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

4.3. Accidental Release Measures:

-

Evacuate personnel from the area.

-

Wear appropriate PPE as described in Section 3.2.

-

Avoid breathing dust and vapors.

-

Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a dry, sealed container for disposal.

-

Do not allow the material to enter drains or waterways.

Experimental Protocols

General Protocol for a Reaction with an Amine (Illustrative Example):

This is a generalized procedure and must be adapted and optimized for specific substrates and reaction scales. A thorough risk assessment is mandatory before proceeding.

-

Preparation:

-

Set up the reaction apparatus (e.g., a three-necked flask with a stirrer, dropping funnel, and nitrogen inlet) in a chemical fume hood.

-

Ensure all glassware is thoroughly dried to prevent reaction with moisture.

-

The amine substrate and a non-nucleophilic base (e.g., triethylamine or pyridine) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under a nitrogen atmosphere.

-

-

Reaction:

-

This compound is dissolved in the same anhydrous solvent in the dropping funnel.

-

The solution of the benzoyl chloride is added dropwise to the stirred solution of the amine and base at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.

-

-

Work-up:

-

After the reaction is complete (monitored by an appropriate technique like TLC or LC-MS), the reaction mixture is quenched by the slow addition of a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or water. Caution: This quenching step can be exothermic and may release HCl gas.

-

The aqueous and organic layers are separated.